molecular formula C14H16N2O2S B2903157 5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide CAS No. 2034507-80-5

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide

Cat. No.: B2903157
CAS No.: 2034507-80-5
M. Wt: 276.35
InChI Key: DERTZDBGKMVQQS-UHFFFAOYSA-N
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Description

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide moiety is linked to a cyclopentyl ring substituted with a thiophen-2-yl group.

Properties

IUPAC Name

5-methyl-N-(1-thiophen-2-ylcyclopentyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-9-11(16-18-10)13(17)15-14(6-2-3-7-14)12-5-4-8-19-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERTZDBGKMVQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-3-carboxamide, an organic compound belonging to the isoxazole family, has garnered attention in scientific research due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2S, with a molecular weight of 276.35 g/mol. Its structure features a thiophene ring, a cyclopentyl group, and an isoxazole ring with a carboxamide functional group.

Property Details
IUPAC Name5-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1,2-oxazole-3-carboxamide
Molecular FormulaC14H16N2O2S
Molecular Weight276.35 g/mol
PurityTypically ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been studied for its potential anti-inflammatory , antimicrobial , and anticancer properties. The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and associated symptoms.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as:

  • Caspase activation : Flow cytometry assays have shown increased caspase-3/7 activity in treated cells.
  • Cell cycle arrest : The compound has been observed to arrest cell proliferation at the G1 phase.

A comparative study revealed that this compound showed IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).

Cell Line IC50 (µM)
MCF-70.65
U-9372.41
HCT-1161.54

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated a dose-dependent response with significant cell death observed at concentrations above 0.5 µM.
  • Mechanistic Insights : Research utilizing Western blot analysis revealed that treatment with this compound resulted in increased expression levels of p53 and cleaved caspase-3 in MCF-7 cells, highlighting its role in apoptosis induction.
  • Comparative Studies : In comparison with established anticancer agents like doxorubicin, this compound demonstrated comparable or superior cytotoxicity against specific cancer cell lines, suggesting its potential as a novel therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patented Compounds

highlights compounds such as N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclobutanesulfonamide, which shares a bicyclic aliphatic system (bicyclo[2.2.2]octane) but replaces the thiophene and isoxazole groups with a sulfonamide and a triazolopyrazine moiety. Key differences include:

  • Electronic effects : The sulfonamide group in the analog introduces stronger electron-withdrawing properties compared to the carboxamide in the target compound.

Table 1: Structural Comparison of Aliphatic Backbones

Compound Name Core Structure Substituents at Key Positions Molecular Weight (g/mol)
Target compound Cyclopentyl Thiophen-2-yl, Isoxazole-3-carboxamide ~305 (estimated)
Patent analog () Bicyclo[2.2.2]octane Pyrrolotriazolopyrazine, Sulfonamide ~450 (estimated)
Isoxazole Derivatives with Thiophene/Thiazole Moieties

describes 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide, which replaces the thiophene and cyclopentyl groups with a thiazole ring. Key distinctions include:

  • Aromaticity vs.

Table 2: Comparison of Isoxazole-Based Carboxamides

Compound Name Heterocyclic Substituent Linkage Type Calculated LogP*
Target compound Thiophen-2-yl Cyclopentyl ~2.8 (estimated)
Thiazole analog () Thiazol-2-yl Direct bond ~1.5 (estimated)

*LogP values estimated using fragment-based methods.

Research Implications and Limitations

While the evidence provides structural analogs, direct pharmacological or crystallographic data for the target compound are absent. For example:

  • Crystallographic Tools : discusses Mercury CSD 2.0 for analyzing packing patterns, which could be applied to study the target compound’s solid-state interactions if structural data were available.
  • Pharmacopeial Standards : and emphasize the importance of impurity profiling, which is critical for ensuring the purity of structurally complex compounds like the target molecule during synthesis.

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